Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate
Description
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate is a carbamate derivative characterized by a phenyl group attached to a methylcarbamate moiety, which is further linked to a substituted benzyl group (4-chloro-2-hydroxyphenyl). Carbamates are widely recognized for their biological activity, particularly as enzyme inhibitors (e.g., acetylcholinesterase in pesticides) or pharmaceutical intermediates . The structural features of this compound—specifically the 4-chloro and 2-hydroxyphenyl substituents—contribute to its physicochemical properties, such as polarity, hydrogen-bonding capacity, and lipophilicity. These attributes influence its stability, bioavailability, and interaction with biological targets .
Properties
CAS No. |
485396-33-6 |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
phenyl N-[(4-chloro-2-hydroxyphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H14ClNO3/c1-17(10-11-7-8-12(16)9-14(11)18)15(19)20-13-5-3-2-4-6-13/h2-9,18H,10H2,1H3 |
InChI Key |
JAYGWOMQGJLJAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Cl)O)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate typically involves the reaction of 4-chloro-2-hydroxybenzyl alcohol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-2-hydroxybenzaldehyde, while reduction may produce 4-chloro-2-hydroxybenzyl alcohol.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate exhibits a molecular formula of CHClNO and a molecular weight of 185.61 g/mol. As a member of the carbamate family, it functions as a cholinesterase inhibitor, disrupting the normal function of the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at nerve synapses, which results in prolonged stimulation of muscles and glands .
Agricultural Applications
Insecticide Use
this compound is predominantly utilized as an insecticide in agricultural settings. It targets a wide range of pests, making it effective for crop protection. Its application is noted for its relatively low toxicity to mammals compared to other pesticides, which allows for safer use in various environments .
Systemic Properties
Some carbamates have systemic properties, meaning they can be absorbed by plants and translocated throughout their tissues. This characteristic enhances their effectiveness against pests that may not come into direct contact with the pesticide during application .
Environmental Impact and Toxicology
Toxicological Profile
The toxicological profile of this compound indicates that while it is effective against pests, it poses risks to non-target organisms, particularly pollinators like bees. The compound's neurotoxic effects can lead to symptoms such as excessive salivation and muscle spasms in exposed organisms .
Regulatory Status
Due to its potential environmental impact, the use of this compound is subject to regulation in many countries. For instance, its classification as a Class II designated chemical substance under specific environmental laws necessitates careful monitoring of its application and release into ecosystems .
Case Studies
Future Directions in Research
Research is ongoing to explore safer alternatives and formulations that minimize environmental impact while maintaining efficacy against pests. Innovations in pesticide delivery systems and formulations could enhance the safety profile of this compound.
Mechanism of Action
The mechanism of action of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission.
Comparison with Similar Compounds
Halogen and Hydroxy Group Positioning
- Phenyl (2-chloro-4-hydroxyphenyl)carbamate (CAS: 796848-80-1): This positional isomer swaps the chlorine and hydroxyl groups, resulting in a 2-chloro-4-hydroxyphenyl substitution. The altered hydrogen-bonding network may reduce solubility compared to the target compound, as the hydroxyl group at the para position is less sterically hindered .
Chlorophenylamino Derivatives
Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (e.g., 4a–i) feature an additional chlorophenylamino group. This modification increases molecular weight (avg. ~350 g/mol) and lipophilicity (log k = 1.8–2.5 via HPLC), making them more suited for hydrophobic target interactions in pesticidal applications .
Pesticidal Carbamates
Fenobucarb (2-(1-Methylpropyl)phenyl methylcarbamate)
- Structure : A branched alkyl chain (1-methylpropyl) at the phenyl ortho position.
- Properties : Higher volatility and lower logP (~2.8) compared to the target compound, favoring faster environmental degradation .
- Application : Broad-spectrum insecticide with moderate mammalian toxicity (LD₅₀ ~ 500 mg/kg in rats) .
Butacarb (3,5-di-tert-butylphenyl methylcarbamate)
- Structure : Two tert-butyl groups at meta and para positions.
- Properties : Extreme lipophilicity (logP ~ 5.2) and persistence in soil (>60 days), posing higher bioaccumulation risks .
Pharmaceutical Carbamates
Fentanyl Methyl Carbamate
Desthiophenerivaroxaban Methylcarbamate Analog
- Structure: Incorporates a morpholino group and oxazolidinone ring.
- Properties : Targets Factor Xa inhibition (IC₅₀ ~ 50 nM), with the carbamate improving oral bioavailability by reducing first-pass hydrolysis .
Key Data Tables
Critical Analysis of Structural Impact on Function
- Hydrogen Bonding: The 2-hydroxy group facilitates interactions with polar residues in enzymes, a feature absent in non-hydroxylated analogs like Fenobucarb .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl in Butacarb) reduce enzymatic degradation but increase environmental persistence .
Biological Activity
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the carbamate class of compounds, characterized by the presence of a carbamate functional group. Its chemical structure can be represented as follows:
- Molecular Formula : C₉H₈ClN₁O₂
- Molecular Weight : 201.62 g/mol
The compound's structure includes a phenolic hydroxyl group, which may contribute to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and has implications for cognitive function .
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant AChE inhibitory activity. For instance, in vitro assays have shown IC₅₀ values comparable to established AChE inhibitors like rivastigmine. The following table summarizes the AChE inhibition potency of various compounds, including this compound:
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 4.15 |
| Rivastigmine | 5.0 |
| Donepezil | 10.0 |
These findings suggest that this compound could be a candidate for further development as a therapeutic agent targeting neurodegenerative diseases such as Alzheimer's.
Biological Activities
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Antidiabetic Effects : Preliminary studies indicate that it may possess antidiabetic properties, potentially through mechanisms involving insulin sensitivity and glucose metabolism modulation.
- Neuroprotective Effects : By inhibiting AChE, the compound may also exhibit neuroprotective effects, potentially benefiting conditions characterized by cholinergic dysfunction .
Study on AChE Inhibition
A study conducted on a series of carbamate derivatives highlighted the efficacy of this compound in inhibiting AChE compared to other derivatives. The study utilized the Ellman assay to quantify enzyme inhibition and found that this compound effectively increased acetylcholine levels in neuronal cultures, suggesting potential cognitive-enhancing properties .
Toxicological Evaluations
Research on the toxicity profile of carbamate pesticides indicates that while these compounds can be effective against pests, they also pose risks to human health and the environment. Toxicological assessments have shown that exposure to carbamates can lead to adverse effects on cholinergic signaling pathways, necessitating careful evaluation during drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
